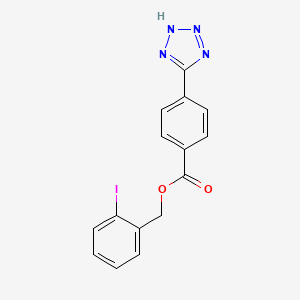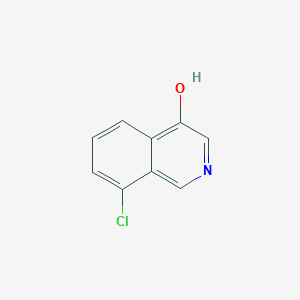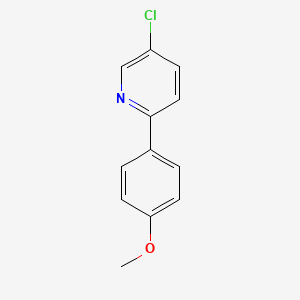![molecular formula C28H30N4O4 B15158923 Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- CAS No. 681465-86-1](/img/structure/B15158923.png)
Benzamide, N,N'-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound is notable for its unique structure, which includes multiple acetylamino groups and a phenylene linkage, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- typically involves the reaction of 2,5-diaminoterephthalic acid with acetic anhydride to introduce the acetylamino groups. This is followed by a coupling reaction with ethylenediamine to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential as an enzyme inhibitor also extends to medical research, where it is investigated for its therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique properties contribute to the development of high-performance materials with specific functionalities .
作用機序
The mechanism of action of Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
類似化合物との比較
- N-(3,5-Bis(trifluoromethyl)phenyl)benzamide
- N,N-Bis(alpha-methylbenzyl)benzamide
- 2-Chloro-N,N-bis(cyanomethyl)benzamide
- 3-Chloro-N,N-bis(cyanomethyl)benzamide
Comparison: Compared to these similar compounds, Benzamide, N,N’-[[2,5-bis(acetylamino)-1,4-phenylene]di-2,1-ethanediyl]bis- is unique due to its multiple acetylamino groups and phenylene linkage. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an enzyme inhibitor further highlight its uniqueness .
特性
CAS番号 |
681465-86-1 |
|---|---|
分子式 |
C28H30N4O4 |
分子量 |
486.6 g/mol |
IUPAC名 |
N-[2-[2,5-diacetamido-4-(2-benzamidoethyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C28H30N4O4/c1-19(33)31-25-17-24(14-16-30-28(36)22-11-7-4-8-12-22)26(32-20(2)34)18-23(25)13-15-29-27(35)21-9-5-3-6-10-21/h3-12,17-18H,13-16H2,1-2H3,(H,29,35)(H,30,36)(H,31,33)(H,32,34) |
InChIキー |
RLXACBROHNTNIG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1CCNC(=O)C2=CC=CC=C2)NC(=O)C)CCNC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Nonadecafluorononyl)oxy]ethan-1-ol](/img/structure/B15158849.png)
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)

![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)



![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)

![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)


